molecular formula C19H22Cl2N2O2 B14466253 alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol CAS No. 66307-46-8

alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol

Cat. No.: B14466253
CAS No.: 66307-46-8
M. Wt: 381.3 g/mol
InChI Key: KONLPKRXEWQEDD-UHFFFAOYSA-N
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Description

Alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol is a complex organic compound known for its diverse applications in various scientific fields. This compound features a piperazine ring, a phenyl group, and a dichlorophenoxy moiety, making it a versatile molecule in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dichlorophenol, which is then reacted with epichlorohydrin to form 3,4-dichlorophenoxypropanol. This intermediate is further reacted with phenylpiperazine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

Alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(3,4-Dichlorophenoxymethyl)-4-phenyl-1-piperazineethanol is unique due to its combination of a piperazine ring, phenyl group, and dichlorophenoxy moiety. This structural arrangement provides distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

66307-46-8

Molecular Formula

C19H22Cl2N2O2

Molecular Weight

381.3 g/mol

IUPAC Name

1-(3,4-dichlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

InChI

InChI=1S/C19H22Cl2N2O2/c20-18-7-6-17(12-19(18)21)25-14-16(24)13-22-8-10-23(11-9-22)15-4-2-1-3-5-15/h1-7,12,16,24H,8-11,13-14H2

InChI Key

KONLPKRXEWQEDD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(COC2=CC(=C(C=C2)Cl)Cl)O)C3=CC=CC=C3

Origin of Product

United States

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